molecular formula C12H9PS3 B1580767 Tris(2-thienyl)phosphine CAS No. 24171-89-9

Tris(2-thienyl)phosphine

Cat. No.: B1580767
CAS No.: 24171-89-9
M. Wt: 280.4 g/mol
InChI Key: KUCPTMZJPDVWJL-UHFFFAOYSA-N
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Description

Tris(2-thienyl)phosphine is a chemical compound with the formula C12H9PS3 and a molecular weight of 280.369 . It is used as an intermediate for pharmaceutical and organic synthesis .


Chemical Reactions Analysis

This compound has been involved in reactions with dirhodium(II) acetate, leading to orthometalation of a heteroaromatic π-system and an unusual ring rearrangement . More detailed information about its chemical reactions is not available .


Physical and Chemical Properties Analysis

This compound is a solid substance that is white or colorless to orange to green in color. It has a melting point of 29-30 °C and a boiling point of 205 °C at 2mmHg. It is insoluble in water and sensitive to air .

Scientific Research Applications

Reductive Cleavage of Disulfide Bonds

Tris(2-carboxyethyl)phosphine (TCEP) and its analogs have been utilized as reductants of peptide and protein disulfide bonds, demonstrating effectiveness relative to dithiothreitol (DTT). The study highlighted the reactivity of these compounds and their ability to penetrate phospholipid bilayers, suggesting potential applications in biological systems (Cline et al., 2004).

Improvement of Cycling Performance in Batteries

Tris(pentafluorophenyl)phosphine (TPFPP) has been used as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. This compound contributes to the formation of a protective film on electrode materials, improving the overall efficiency and lifespan of batteries (Xu et al., 2012).

Synthesis of Atomically Precise Metal Nanoclusters

A new class of hydride-rich silver nanoclusters has been synthesized using phosphines, including triphenylphosphine (TPP), as co-protecting ligands. These nanoclusters exhibit unique properties due to their atomically precise structures, opening up new avenues for research and application in materials science (Bootharaju et al., 2016).

Catalysis and Organic Transformations

Tris(2-thienyl)phosphine has been involved in the activation of C-H bonds in trinuclear osmium carbonyl clusters. This process leads to various phosphine-substituted derivatives, showcasing the potential of this compound in catalytic applications and organic synthesis (Mottalib et al., 2007).

Enantioselective Transformations

Amino acid-derived bifunctional phosphines have been developed for enantioselective transformations, highlighting the broad potential of phosphine-based catalysis in asymmetric synthesis. These developments signify the versatility and efficiency of phosphine catalysts in a wide range of chemical reactions (Wang et al., 2016).

Safety and Hazards

Tris(2-thienyl)phosphine can cause skin irritation, eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

There is limited information available on the future directions of Tris(2-thienyl)phosphine research .

Biochemical Analysis

Biochemical Properties

Tris(2-thienyl)phosphine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a ligand that can form complexes with metal ions. These interactions are crucial in catalytic processes, where this compound can enhance the activity of certain enzymes by stabilizing their active sites. Additionally, it can interact with biomolecules such as nucleic acids, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating the activity of kinases and phosphatases, this compound can alter gene expression and cellular metabolism. This compound also affects the integrity of cellular membranes, potentially leading to changes in cell morphology and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions, which are essential cofactors for many enzymatic reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to air or light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression patterns. These changes are often dose-dependent and can be influenced by the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects such as improved metabolic function. At high doses, this compound can be toxic, causing adverse effects such as oxidative stress, cellular damage, and even organ failure. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of other enzymes involved in lipid and carbohydrate metabolism, further highlighting its role in cellular biochemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. This localization is crucial for its function, as it allows the compound to interact with key biomolecules in these compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is often found in the mitochondria, where it can influence energy metabolism and oxidative phosphorylation. Additionally, this compound can localize to the endoplasmic reticulum, affecting protein folding and secretion. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Properties

IUPAC Name

trithiophen-2-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCPTMZJPDVWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178883
Record name Tris(2-thienyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24171-89-9
Record name Tris(2-thienyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24171-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-thienyl)phosphine
Source ChemIDplus
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Record name Tris(2-thienyl)phosphine
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Record name Tris(2-thienyl)phosphine
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Record name TRIS(2-THIENYL)PHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of tris(2-thienyl)phosphine unique?

A1: this compound features a central phosphorus atom bonded to three 2-thienyl rings. This structure allows for various coordination modes with transition metals, including simple phosphorus donation, bridging through sulfur, and cyclometalation involving the thienyl rings [, , ]. These diverse coordination possibilities make PTh3 a fascinating ligand for developing diverse metal complexes.

Q2: How does this compound interact with transition metals?

A2: PTh3 can coordinate to transition metals in several ways. It can act as a typical monodentate ligand, donating its lone pair of electrons on the phosphorus atom [, , ]. Additionally, the sulfur atoms in the thienyl rings can engage in bridging interactions with metal centers []. Interestingly, PTh3 can undergo cyclometalation, where a metal inserts into a carbon-hydrogen bond of a thienyl ring, forming a metal-carbon bond and creating a more stable complex [, , ].

Q3: What are the spectroscopic characteristics of this compound?

A3: this compound can be characterized using various spectroscopic methods. In 31P NMR, it shows a characteristic signal which can shift upon coordination to a metal [, ]. 1H NMR provides information about the thienyl protons, which can be used to study the coordination modes and potential cyclometalation events [, , ]. Additionally, IR spectroscopy can reveal information about the coordination of PTh3 to metal carbonyls, as the carbonyl stretching frequencies are sensitive to the electronic environment of the metal center [, , , ].

Q4: What are the main catalytic applications of this compound complexes?

A4: this compound complexes have shown promising catalytic activity in various reactions. For example, palladium complexes of PTh3 have been successfully employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers []. Rhodium complexes containing PTh3 have shown activity in the hydrogenation of unsaturated compounds [].

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of thienyl rings in PTh3 significantly impacts its reactivity. The sulfur atoms in the thienyl rings can influence the electronic properties of the phosphorus center and impact its donor ability [, ]. Furthermore, the thienyl rings are susceptible to electrophilic attack, allowing for the formation of cyclometalated complexes, which can exhibit unique reactivity patterns [, , ]. This reactivity can be modulated by the substituents on the thienyl rings, offering opportunities to fine-tune the properties and reactivity of PTh3 derivatives.

Q6: Have any computational studies been conducted on this compound and its complexes?

A6: Yes, computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of PTh3 and its metal complexes []. These calculations can provide insights into the bonding interactions between PTh3 and metal centers, helping to explain observed reactivity patterns and guide the design of new catalysts.

Q7: Has this compound been investigated for potential C-P bond activation?

A7: Yes, research has demonstrated that PTh3 can undergo carbon-phosphorus bond activation in the presence of certain transition metal complexes [, ]. This reactivity is attributed to the relatively weak C-P bond strength and the ability of the thienyl rings to stabilize the resulting metal complexes through various coordination modes.

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